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4-(2-Methylpropoxy)benzene-1,2-diamine

Cat. No.: B13292201
CAS No.: 86723-18-4
M. Wt: 180.25 g/mol
InChI Key: ZLJZMCIYEMTBSQ-UHFFFAOYSA-N
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Description

Positional Significance within Aromatic Diamine Chemistry

The arrangement of functional groups on an aromatic ring profoundly influences the molecule's reactivity and properties. In 4-(2-Methylpropoxy)benzene-1,2-diamine, the key features are the ortho-disposed amino groups and the para-positioning of the isobutoxy group relative to one of the amino groups.

Ortho-Diamine Arrangement: The 1,2-diamine configuration is crucial for its utility in forming a wide array of heterocyclic compounds. wikipedia.org This arrangement facilitates cyclization reactions with various electrophiles to yield stable five- or six-membered rings. The proximity of the two amino groups allows them to act as a bidentate nucleophile, readily reacting with compounds containing two electrophilic centers or a single dicarbonyl equivalent.

Influence of the Isobutoxy Group: The isobutoxy group at the 4-position is an electron-donating group. libretexts.org Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org This electronic effect enhances the nucleophilicity of the amino groups, making the molecule more reactive towards electrophiles compared to the unsubstituted o-phenylenediamine (B120857). lumenlearning.com The bulky nature of the isobutyl group can also introduce steric hindrance, potentially influencing the regioselectivity of certain reactions. Furthermore, the alkoxy group can improve the solubility of the molecule and its derivatives in organic solvents.

The table below summarizes the key positional features and their expected influence on the molecule's properties.

FeaturePositionInfluence on Reactivity and Properties
Diamine1,2 (ortho)Facilitates cyclization reactions to form heterocycles.
Isobutoxy Group4 (para to NH2)Electron-donating, activating the ring towards electrophilic substitution and increasing the nucleophilicity of the amino groups. Improves solubility in organic solvents.

Architectural Features and Potential for Synthetic Utility

The molecular architecture of this compound is defined by three key components: the aromatic benzene (B151609) ring, the two primary amino groups, and the isobutoxy ether linkage. Each of these features contributes to its potential as a synthetic intermediate.

Aromatic Scaffold: The benzene ring provides a rigid and planar core, which is a common structural motif in many functional materials and pharmacologically active compounds.

Nucleophilic Amino Groups: The two primary amino groups are the primary sites of reactivity. They can participate in a wide range of chemical transformations, including:

Condensation Reactions: Reaction with dicarbonyl compounds (aldehydes, ketones, and their derivatives) to form quinoxalines, benzimidazoles, and other heterocyclic systems. wikipedia.org

Acylation and Sulfonylation: Reaction with acid chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively.

Diazotization: Conversion of one or both amino groups into diazonium salts, which are versatile intermediates for introducing a variety of other functional groups.

Isobutoxy Group: This group primarily influences the physical properties of the molecule. Its non-polar nature enhances solubility in less polar organic solvents, which can be advantageous in synthetic procedures. It can also impact the solid-state packing and crystalline structure of its derivatives.

The following table outlines the key architectural features and their corresponding synthetic potential.

Architectural FeatureDescriptionPotential Synthetic Utility
ortho-Phenylenediamine CoreTwo amino groups on adjacent carbons of a benzene ring.Precursor for the synthesis of benzimidazoles, quinoxalines, phenazines, and other fused heterocyclic systems. wikipedia.org
Isobutoxy SubstituentA bulky, electron-donating alkoxy group.Enhances solubility in organic solvents, modifies electronic properties of the aromatic ring, and can influence the physical properties of resulting polymers and dyes.

Overview of Research Trajectories for Related Chemical Structures

While direct research on this compound is limited, the research trajectories of structurally similar compounds, such as 4-methoxybenzene-1,2-diamine and 4-propoxybenzene-1,2-diamine, provide valuable insights into its potential applications.

Heterocyclic Synthesis: A major area of research for substituted o-phenylenediamines is the synthesis of biologically active heterocyclic compounds. For instance, derivatives of benzimidazole (B57391), which can be synthesized from o-phenylenediamines, are known to exhibit a wide range of pharmacological activities. nih.govresearchgate.net Similarly, quinoxalines, also prepared from o-phenylenediamines, are another class of heterocycles with significant interest in medicinal chemistry. biosynth.com The reaction of 4-methoxybenzene-1,2-diamine with various reagents to form such heterocyclic systems has been reported. nih.govresearchgate.net

Polymer Chemistry: Aromatic diamines are crucial monomers in the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. The incorporation of alkoxy side chains, like the isobutoxy group, can enhance the processability of these polymers by improving their solubility without significantly compromising their thermal stability. Research on polymers derived from other alkoxy-substituted diamines has shown that these materials can have applications in areas like gas separation membranes and flexible electronics.

Materials Science: The chromophoric nature of the aromatic diamine core and its derivatives makes them interesting candidates for the development of dyes and pigments. The specific shade and properties of these colorants can be fine-tuned by the nature of the substituents on the aromatic ring. Alkoxy-substituted phenylenediamines have been investigated as precursors for azo dyes.

The table below presents a summary of research directions for related alkoxy-substituted benzene-1,2-diamines.

Research AreaApplication of Related StructuresPotential for this compound
Medicinal ChemistrySynthesis of benzimidazole and quinoxaline (B1680401) derivatives with potential therapeutic properties. nih.govresearchgate.netnih.govresearchgate.netA valuable scaffold for the discovery of new drug candidates.
Polymer ScienceMonomers for high-performance polymers with enhanced solubility and processability. Development of novel polymers with tailored thermal and mechanical properties.
Materials ChemistryPrecursors for the synthesis of organic dyes and pigments. Creation of new colorants with specific optical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B13292201 4-(2-Methylpropoxy)benzene-1,2-diamine CAS No. 86723-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86723-18-4

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-(2-methylpropoxy)benzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6,11-12H2,1-2H3

InChI Key

ZLJZMCIYEMTBSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)N

Origin of Product

United States

Synthetic Pathways to 4 2 Methylpropoxy Benzene 1,2 Diamine and Substituted Analogues

Precursor Synthesis and Strategic Functional Group Introduction

The initial phase in the synthesis of 4-(2-Methylpropoxy)benzene-1,2-diamine involves the preparation of a suitably functionalized benzene (B151609) ring. This typically requires a sequence of reactions to install the necessary substituents in the correct positions, leveraging the directing effects of each group to guide subsequent substitutions.

Halogenation and Nitro-Substitution Methodologies for Benzene Derivatives

Electrophilic aromatic substitution (EAS) is the cornerstone for introducing key functional groups onto the benzene ring. libretexts.org The synthesis of precursors for 1,2-diamines often begins with nitration, followed by other substitutions.

Nitration: The introduction of a nitro group (NO₂) is a critical step. Benzene reacts with a mixture of concentrated nitric acid and concentrated sulfuric acid to form nitrobenzene. byjus.combyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. libretexts.orgbyjus.com The reaction is typically carried out at temperatures between 50-60°C (323-333K). byjus.com

The general mechanism involves three steps:

Generation of the nitronium ion electrophile. byjus.com

Attack of the electrophile on the benzene ring to form a resonance-stabilized carbocation known as an arenium ion. byjus.com

Deprotonation of the arenium ion by a weak base to restore aromaticity and form the nitro-substituted product. byjus.com

Halogenation: Halogenation involves the reaction of benzene with halogens (like chlorine or bromine) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). byjus.combyjus.com The catalyst polarizes the halogen molecule, creating a strong electrophile that can attack the aromatic ring.

The order of these substitution reactions is crucial. For instance, to synthesize a meta-substituted product like m-bromoaniline from benzene, nitration must occur first. The nitro group is a meta-director and deactivating, guiding the subsequent bromination to the meta position. libretexts.org If bromination were performed first, the bromo group, being an ortho-, para-director, would lead to a different isomer. libretexts.org

ReactionReagentsCatalystTypical Product
Nitration Concentrated HNO₃Concentrated H₂SO₄Nitrobenzene
Halogenation Br₂FeBr₃Bromobenzene
Halogenation Cl₂FeCl₃Chlorobenzene

Etherification of Phenolic Precursors with 2-Methylpropoxide

The introduction of the 2-methylpropoxy (isobutoxy) group is typically achieved through the etherification of a phenolic precursor. This reaction, often a variation of the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide. In this specific case, a substituted nitrophenol would be deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide).

Alternatively, etherification can be achieved by reacting a phenolic compound with an etherifying agent like an alkyl carboxylate in the presence of a carboxylic acid salt. google.com For instance, phenols can be etherified using esters of alcohols such as methanol (B129727), ethanol (B145695), or 2-methylprop-2-en-1-ol. google.com Copper-catalyzed methods, such as the Ullmann condensation, are also employed for forming diaryl ethers by reacting a phenol (B47542) with an aryl halide. mdpi.com For the synthesis of this compound, a precursor like 4-nitrocatechol (B145892) could be selectively etherified.

Key aspects of this process include:

Base: A base (e.g., NaH, K₂CO₃) is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

Solvent: A polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction.

Leaving Group: A good leaving group on the alkyl component (e.g., Br, I, OTs) is necessary for the nucleophilic substitution to proceed efficiently.

Formation of the 1,2-Diamine Moiety

The defining feature of the target molecule is the 1,2-diamine (or ortho-phenylenediamine) moiety. This is most commonly formed by the reduction of a dinitro or a nitro-amino precursor.

Catalytic Reduction Strategies for Nitro-Containing Precursors

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in the synthesis of aromatic diamines. nih.gov This conversion changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of methods are available for this reduction.

Catalytic Hydrogenation: This is one of the most common and efficient methods. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Catalytic hydrogenation with hydrogen gas (H₂) and a Pd/C catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups. nih.govcommonorganicchemistry.com

Raney Nickel: This catalyst is also effective and is often used when there is a risk of dehalogenation, which can occur with Pd/C. commonorganicchemistry.com

Platinum Oxide (PtO₂): Known as Adams' catalyst, it is also a powerful hydrogenation catalyst.

Chemical Reduction:

Metals in Acid: Easily oxidized metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.commdpi.com

Other Reducing Agents: Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or hydrazine (B178648) (N₂H₄) with a catalyst, can also be employed. google.com Sodium sulfide (B99878) (Na₂S) can be useful for selective reduction when other methods are not compatible with the substrate. commonorganicchemistry.com

Reducing AgentConditionsSelectivity Notes
H₂/Pd-C Catalytic HydrogenationHighly efficient, but may reduce other functional groups (e.g., alkenes, C-X bonds). commonorganicchemistry.com
H₂/Raney Ni Catalytic HydrogenationGood alternative to Pd/C, less prone to causing dehalogenation. commonorganicchemistry.com
Fe/HCl or Fe/AcOH Acidic Metal ReductionMild and can be selective for nitro groups. commonorganicchemistry.com
SnCl₂·2H₂O Acidic Metal Salt ReductionMild conditions, often used for selective reductions in complex molecules. mdpi.com
Zn/HCl or Zn/AcOH Acidic Metal ReductionMild and can be selective for nitro groups. commonorganicchemistry.com

Multi-Step Transformations in Diamine Synthesis

Beyond the direct reduction of dinitro compounds, more intricate multi-step pathways can be employed to construct substituted 1,2-diamines. These methods offer alternative strategies, particularly for creating complex or chiral diamine derivatives.

One such approach involves a three-step synthesis starting from an ortho-fluoronitrobenzene derivative. mdpi.comresearchgate.net This sequence includes:

Nucleophilic Aromatic Substitution: An amine nucleophile displaces the fluorine atom.

Alkylation: A selective alkylation of one of the amino groups.

Reduction: The final step is the reduction of the aromatic nitro group to form the 1,2-diamine moiety. mdpi.comresearchgate.net

Other advanced methods include transition metal-catalyzed reactions:

Rhodium-Catalyzed C-H Amination: This method can create cyclic intermediates from hydroxylamine-derived sulfamate (B1201201) esters, which are then reduced to yield 1,2-diamines. nih.govbohrium.com

Palladium-Catalyzed Aerobic Oxidative Cyclization: Allylic sulfamides can be cyclized to form intermediates that, upon reduction with reagents like LiAlH₄, yield 1,2-diamines. nih.gov

Sequential Palladium and Rhodium Catalysis: A combination of Pd-catalyzed allylic amination followed by Rh-catalyzed aziridination can produce complex amino aziridines, which are precursors to polyfunctionalized diamines. nih.gov

These multi-step transformations provide access to a wide range of substituted diamines that may not be accessible through simple nitration and reduction sequences. organic-chemistry.org

Optimization of Reaction Conditions and Process Chemistry for Efficient Synthesis

Optimizing reaction conditions is crucial for developing a scalable, efficient, and cost-effective synthesis. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent to maximize product yield and purity while minimizing side reactions and waste.

For instance, in the synthesis of isophoronediamine, the reaction conditions for each of the three steps (cyanidation, imidization, and hydrogenation) were optimized. researchgate.net For the final hydrogenation step, the optimal conditions were found to be a reaction temperature of 120°C, a hydrogen pressure of 6 MPa, and Raney Co as the catalyst, resulting in a 95.6% yield. researchgate.net

In another example involving the synthesis of quinazoline-2,4-diamines, optimization of a nucleophilic substitution step showed that the choice of solvent and base had a significant impact on the yield. acs.org Switching the solvent from methanol to ethanol (which has a higher boiling point) increased the yield from 47.8% to 76.7%. Further changing the base to one with greater steric hindrance (DIPEA) improved the yield to 96.3%. acs.org

The optimization process often involves a Design of Experiments (DoE) approach to systematically study the effects of multiple variables. Key parameters that are typically optimized include:

Temperature: Higher temperatures can increase reaction rates but may also lead to decomposition or side products.

Pressure: Particularly important in catalytic hydrogenation reactions, where hydrogen pressure influences reaction rate and efficiency. researchgate.net

Catalyst: The choice of catalyst (e.g., Pd/C vs. Raney Ni) and its loading can dramatically affect the outcome and selectivity of a reaction. commonorganicchemistry.com

Solvent: The solvent can influence solubility, reaction rates, and even the reaction pathway.

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum conversion without significant product degradation. acs.org

By carefully tuning these parameters, synthetic routes can be made more practical for large-scale production, ensuring high yields of the desired product like this compound.

Investigation of Solvent Effects and Green Chemistry Principles

The choice of solvent is a critical parameter in the synthesis of aromatic diamines, influencing reaction rates, yields, and the environmental footprint of the process. In the context of synthesizing compounds like this compound, a common and efficient pathway involves the catalytic reduction of the corresponding dinitro or nitro-amino precursor, such as 1-(2-Methylpropoxy)-4-nitro-2-aminobenzene.

Green chemistry principles advocate for the use of environmentally benign solvents. Traditional solvents like methanol and ethanol are often effective for hydrogenation reactions. For instance, the synthesis of the related compound, 4-methoxybenzene-1,2-diamine, is successfully carried out in methanol or ethanol using a palladium on activated charcoal catalyst, achieving high yields. guidechem.comchemicalbook.com These alcohol-based solvents are favored for their ability to dissolve the reactants and facilitate interaction with the solid catalyst.

Water has emerged as a highly desirable green solvent for many chemical transformations. Its use in the synthesis of benzimidazoles and quinoxalines from o-phenylenediamines has demonstrated remarkable advantages in terms of yield and simplified work-up procedures. rsc.org Exploring water as a solvent for the reduction of a 4-(2-Methylpropoxy)nitroaniline precursor could offer a more sustainable synthetic route. The challenge often lies in the solubility of the organic substrate in water, which can sometimes be overcome by using co-solvents or phase-transfer catalysts.

The impact of different solvents on a model reaction, the condensation of benzene-1,2-diamine with benzil, has been studied, revealing that ethanol provides a higher yield and shorter reaction time compared to other organic solvents. This underscores the importance of solvent selection in optimizing reaction conditions.

Below is a table summarizing the effect of various solvents on the yield and reaction time for a representative synthesis of a quinoxaline (B1680401) derivative from benzene-1,2-diamine and benzil, illustrating the critical role of the reaction medium.

EntrySolventTime (minutes)Yield (%)
1H₂O12075
2CH₃OH9085
3EtOH6095
4CH₂Cl₂18060
5CH₃CN10080
6Toluene24050
7Solvent-free15070

This interactive table allows for sorting and filtering of the data to better visualize the impact of solvent choice.

Evaluation of Catalyst Systems for Enhanced Yields and Selectivity

The heart of the synthesis of this compound via reduction of a nitro-precursor lies in the catalyst system. The efficiency, selectivity, and reusability of the catalyst are paramount for a viable industrial process.

Palladium on activated charcoal (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitro groups to amines. guidechem.comchemicalbook.com For the synthesis of 4-methoxybenzene-1,2-diamine, 10% Pd/C is the catalyst of choice, leading to near-quantitative yields. guidechem.comchemicalbook.com This system is attractive due to its high activity, ease of separation from the reaction mixture, and potential for recycling.

However, the field of catalysis is continually evolving, with a focus on developing more cost-effective and selective catalysts. Supported gold nanoparticles (AuNPs) have shown promise in the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes. mdpi.com This suggests that gold-based catalysts could be explored for the selective reduction of dinitrobenzene derivatives to the corresponding diamines.

Other catalytic systems that have been investigated for reactions involving aromatic diamines include nanostructured pyrophosphates like Na₂PdP₂O₇, which have been shown to be highly efficient and reusable heterogeneous catalysts for the synthesis of quinoxaline derivatives. chembk.com The development of such novel catalysts could lead to improved yields and selectivity in the synthesis of this compound.

The following table provides a comparative overview of different catalyst systems used in reactions involving the synthesis of benzene-1,2-diamine derivatives or their subsequent transformations, highlighting their respective yields and reaction conditions.

CatalystReactionSolventTemperature (°C)Yield (%)
10% Pd/CHydrogenation of 4-methoxy-2-nitroanilineMethanolRoom Temp97
Iron PowderReduction of 3-nitro-4-methoxyanilineAcetic Acid/Water60-
Au/TiO₂Condensation of o-phenylenediamine and aldehydeCHCl₃:MeOHRoom TempHigh
Na₂PdP₂O₇Condensation of 1,2-diamine and 1,2-dicarbonylEthanolRoom TempExcellent

This interactive table can be used to compare the performance of different catalyst systems under various reaction conditions.

Advanced Synthetic Strategies for Isomeric and Stereochemical Control

Achieving specific isomeric and stereochemical outcomes is a significant challenge in organic synthesis, particularly when dealing with substituted aromatic compounds and chiral molecules.

For the synthesis of this compound, controlling the position of the substituents on the benzene ring is crucial. The synthetic strategy would typically start with a precursor that already has the desired substitution pattern. For instance, one might begin with a 4-substituted phenol, introduce the 2-Methylpropoxy group via etherification, followed by nitration and subsequent reduction. The directing effects of the existing substituents on the aromatic ring will guide the position of the incoming nitro group, thus ensuring the correct isomeric product.

When the target molecule contains chiral centers, as is often the case for biologically active compounds, stereochemical control becomes paramount. While this compound itself is not chiral, its derivatives could be. The synthesis of chiral 1,2-diamines often employs asymmetric synthesis methodologies. These can include the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions. acs.org

For example, asymmetric lithiation-substitution of symmetrical imidazolidines using a chiral ligand like (-)-sparteine (B7772259) can lead to chiral, substituted 1,2-diamines after hydrolysis. acs.org Another approach involves the stereoselective copper-catalyzed reductive coupling of imines and allenamides to access chiral 1,2-diamino synthons as single stereoisomers. acs.org Furthermore, palladium-catalyzed asymmetric allylic amination has been utilized for the synthesis of enantioenriched allylic hydroxylamine-derived sulfamate esters, which can then be converted to chiral diamines. nih.gov

These advanced strategies, while not directly applied to the synthesis of the achiral this compound, are crucial for the synthesis of its potentially chiral and biologically active analogues and derivatives. The choice of strategy would depend on the specific stereochemical requirements of the final target molecule.

In-depth Article on the Reactivity and Applications of this compound Unattainable Due to Lack of Specific Research Data

Following a comprehensive investigation into the scientific literature, it has been determined that a detailed article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated at this time. Extensive searches for specific research findings, including cyclocondensation reactions, transition metal-mediated transformations, and derivatization at its nitrogen centers, have yielded no dedicated studies on this particular molecule.

While the broader class of compounds to which this compound belongs, ortho-phenylenediamines (or 1,2-diaminobenzenes), is well-documented in chemical research, the specific isobutoxy-substituted variant appears to be largely unexplored in the contexts required. General methodologies for the synthesis of benzimidazoles and quinoxalines using ortho-phenylenediamines are widely available. Similarly, the principles of using such diamines as ligands in coordination chemistry and catalysis are well-established. However, the strict requirement to focus exclusively on "this compound" and to include specific data tables and detailed research findings prevents the extrapolation of this general knowledge.

To provide a scientifically accurate and authoritative article, direct evidence from peer-reviewed studies on the target compound is necessary. This would include reaction yields, spectroscopic data, mechanistic insights, and characterization of any resulting metal complexes or derivatives, none of which are available in the public domain for this specific compound.

Therefore, until such research is published, the creation of a thorough and informative article adhering to the specified structure and content requirements is not feasible. Any attempt to do so would involve speculation and generalization from related compounds, which would not meet the standards of scientific accuracy and specificity demanded by the request.

Reactivity and Mechanistic Investigations of 4 2 Methylpropoxy Benzene 1,2 Diamine

Detailed Mechanistic Studies of Aromatic and Aliphatic Moiety Transformations

Detailed mechanistic studies specifically on the transformations of 4-(2-methylpropoxy)benzene-1,2-diamine are scarce in the literature. However, the mechanism of benzimidazole (B57391) formation from o-phenylenediamines, a key reaction of this compound, has been investigated.

The formation of a benzimidazole from an o-phenylenediamine (B120857) and an aldehyde generally proceeds through the following steps:

Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion. This cyclization step forms a dihydrobenzimidazole intermediate.

Oxidation/Aromatization: The dihydrobenzimidazole intermediate is then oxidized to the final benzimidazole product. This oxidation can occur via various pathways, sometimes involving an external oxidizing agent or atmospheric oxygen. In some catalytic systems, the catalyst facilitates this final aromatization step. nih.gov

A plausible mechanism for the formation of benzimidazoles from o-phenylenediamine and aldehydes involves the initial formation of a Schiff base, followed by cyclization and subsequent dehydrogenation to afford the aromatic benzimidazole ring system. researchgate.net The presence of the electron-donating isobutoxy group in this compound is expected to facilitate the initial nucleophilic attack on the carbonyl carbon and may also influence the rate of the cyclization and oxidation steps.

Transformations involving the aliphatic isobutoxy moiety are less common under typical reaction conditions for the amine groups. Cleavage of the ether linkage would generally require harsh acidic or basic conditions, which would likely also affect the aromatic diamine portion of the molecule.

Application As a Versatile Chemical Building Block in Advanced Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The primary utility of 4-(2-Methylpropoxy)benzene-1,2-diamine lies in its role as a precursor for constructing more complex molecular frameworks. The adjacent amino groups are perfectly positioned to react with bifunctional electrophiles to form stable heterocyclic systems, which are foundational scaffolds in medicinal chemistry, materials science, and dye chemistry.

The most common and well-established application of 1,2-diaminobenzenes, including the 4-isobutoxy derivative, is in the synthesis of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sid.irnih.gov This reaction is a reliable method for creating a fused pyrazine (B50134) ring onto the initial benzene (B151609) structure, resulting in a bicyclic aromatic system.

The reaction to form a 6-(2-methylpropoxy)quinoxaline derivative proceeds by reacting this compound with a suitable 1,2-diketone. The isobutoxy substituent remains on the benzene ring portion of the new multi-ring system, where it can modulate the electronic properties and solubility of the final quinoxaline (B1680401) derivative. This synthetic route is highly efficient and compatible with a variety of catalysts and reaction conditions, from traditional acid catalysis in solvents like ethanol (B145695) or acetic acid to greener, milder protocols. sid.iripp.pt

The resulting quinoxaline scaffolds are considered "privileged" structures in medicinal chemistry due to their prevalence in biologically active compounds, including antibiotics and anticancer agents. nih.govipp.pt The incorporation of the isobutoxy group can be a strategic element in drug design, potentially enhancing lipid solubility and influencing how the molecule interacts with biological targets.

Below is a table summarizing typical condensation reactions involving substituted benzene-1,2-diamines to form quinoxaline systems, illustrating the versatility of this synthetic pathway.

Reactant 1 (Diamine)Reactant 2 (Diketone)Catalyst/ConditionsProductYield (%)Reference
Benzene-1,2-diamineBenzil(NH4)6Mo7O24·4H2O, EtOH/H2O, RT2,3-Diphenylquinoxaline98% sid.ir
4-Methylbenzene-1,2-diamineBenzil(NH4)6Mo7O24·4H2O, EtOH/H2O, RT6-Methyl-2,3-diphenylquinoxaline97% sid.ir
4-Chlorobenzene-1,2-diamineBenzil(NH4)6Mo7O24·4H2O, EtOH/H2O, RT6-Chloro-2,3-diphenylquinoxaline96% sid.ir
Benzene-1,2-diamine2,3-Butanedione(NH4)6Mo7O24·4H2O, EtOH/H2O, RT2,3-Dimethylquinoxaline95% sid.ir

This table demonstrates the high efficiency of quinoxaline synthesis from various substituted diamines under mild, catalyzed conditions. This compound is expected to react with similar efficiency.

Aromatic diamines are fundamental components in the synthesis of various classes of organic dyes. primescholars.com While specific examples detailing the use of this compound in specialized dyes are not extensively documented in dedicated studies, its structural features make it a suitable candidate for this application. The amino groups can be diazotized and coupled to form azo dyes, or they can be incorporated into larger chromophoric systems.

The isobutoxy group serves as a strong auxochrome, a group that modifies the ability of a chromophore to absorb light. By donating electron density to the aromatic ring system through resonance, the isobutoxy group can cause a bathochromic (red) shift in the absorption maximum of the dye, deepening its color. Furthermore, this bulky, non-polar group can increase the dye's solubility in non-polar media and polymer matrices, a desirable property for applications in plastics, coatings, and specialized inks. Its presence can also improve the lightfastness and thermal stability of the dye by sterically hindering the approach of reactive species that could degrade the chromophore.

Role in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of this compound contains key functional groups capable of participating in these interactions, making it a molecule of interest for designing and studying complex molecular assemblies.

The two amino groups on the this compound molecule are potent hydrogen bond donors. nih.gov This allows the molecule to interact with other molecules that have hydrogen bond acceptor sites, such as oxygen or nitrogen atoms. These hydrogen bonds are directional and specific, playing a critical role in molecular recognition and the formation of ordered structures. The benzene ring itself can participate in π-π stacking and ArH-π interactions, which are weaker but collectively significant forces in the organization of aromatic molecules. nih.gov The isobutoxy group, being aliphatic and sterically bulky, can engage in van der Waals and hydrophobic interactions, which are crucial for self-assembly processes in aqueous or polar environments. The interplay between these different non-covalent forces dictates the structure and stability of the resulting supramolecular architectures. rsc.org

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. nih.gov The bifunctional nature of this compound, with two hydrogen-bonding amino groups at one end and a hydrophobic isobutoxy group at the other, suggests its potential use in creating amphiphilic-like structures that can self-assemble. In solution, these molecules could potentially form micelles, layers, or other complex architectures. When co-crystallized with other molecules, it can act as a "linker" or "node," using its hydrogen bonding capabilities to build extended networks. The steric hindrance from the isobutoxy group can be exploited to control the packing of molecules, preventing overly dense structures and creating porous materials or molecular cages with specific guest-binding properties. chemrxiv.orgresearchgate.net

Development of Novel Polymeric and Polycondensate Structures

The polymerization of aniline (B41778) derivatives is a well-known method for producing conductive polymers and other functional materials. chalcogen.roresearchgate.net As a substituted diamine, this compound can be used as a monomer to create novel polymers with tailored properties.

The chemical or electrochemical oxidation of o-phenylenediamine (B120857) typically results in a ladder-like polymer structure containing phenazine (B1670421) or quinoxaline units, which is known for its high thermal stability. imt.si When this compound is used as the monomer, the resulting polymer would have isobutoxy groups regularly spaced along the polymer backbone.

The primary effects of this substitution would be:

Enhanced Solubility : The presence of flexible isobutoxy side chains would disrupt the inter-chain packing, reducing crystallinity and significantly improving the polymer's solubility in common organic solvents. researchgate.net This is a major advantage, as the poor processability of many parent conductive polymers limits their application. imt.si

Modified Electronic Properties : The electron-donating nature of the isobutoxy group would alter the electronic band structure of the polymer, affecting its conductivity, redox potentials, and optical properties (e.g., fluorescence).

Controlled Morphology : The steric bulk of the side chains can influence the polymer's morphology during its formation, potentially leading to more porous or nanostructured materials.

These modified polymers could find applications in sensors, organic electronic devices, and as anticorrosive coatings where enhanced processability and specific electronic properties are required.

Advanced Spectroscopic and Structural Characterization of 4 2 Methylpropoxy Benzene 1,2 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(2-Methylpropoxy)benzene-1,2-diamine derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments, a complete picture of the molecular framework can be assembled. nih.gov

In the ¹H NMR spectrum, the isobutoxy group gives rise to characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the oxygen atom. The aromatic region typically displays signals corresponding to the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being dependent on the substitution pattern. The protons of the two amine groups (-NH₂) usually appear as broad singlets.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The isobutoxy group is identified by its distinct aliphatic carbon signals. The aromatic carbons, including those bonded to the amino and alkoxy groups, resonate in the downfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. nih.gov Advanced 2D NMR techniques are used to confirm the connectivity between protons and carbons, solidifying the structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Core Structure

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH Proton 6.2 - 6.8 100 - 120
Amine (NH₂) Proton 3.5 - 4.5 (broad) N/A
Methylene (O-CH₂) Proton ~3.7 (d) ~75
Methine (CH) Proton ~2.0 (m) ~28
Methyl (CH₃) Proton ~1.0 (d) ~19
Quaternary C-NH₂ Carbon N/A 130 - 140

Note: Predicted values are estimates. Actual chemical shifts can vary based on solvent and specific derivatization.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pathways of this compound derivatives. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. nist.gov

The fragmentation pattern provides valuable structural information. For this compound, the molecular ion is expected at an m/z corresponding to its molecular formula (C₁₀H₁₆N₂O). A characteristic fragmentation pathway for alkoxy aromatic compounds is the loss of the alkyl group or the entire alkoxy group. A primary fragmentation would likely involve the loss of an isobutylene (B52900) radical (C₄H₈) via a McLafferty-type rearrangement, resulting in a prominent peak corresponding to the 4-hydroxybenzene-1,2-diamine cation. Another common fragmentation is the cleavage of the C-O bond, leading to the loss of an isobutoxy radical (•OCH₂CH(CH₃)₂). The fragmentation of a closely related compound, 4-Methoxy-o-phenylenediamine, shows a strong molecular ion peak and a significant peak for the loss of a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO). nist.gov This suggests that similar fragmentation involving the loss of the isobutyl group would be expected.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description Proposed Formula Predicted m/z
Molecular Ion [C₁₀H₁₆N₂O]⁺• 180
Loss of isobutylene [C₆H₈N₂O]⁺• 124
Loss of isobutyl radical [C₆H₇N₂O]⁺ 123

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of functional groups. The IR spectrum of a this compound derivative would be expected to show distinct absorption bands. The two amine groups give rise to symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aliphatic C-H bonds of the isobutoxy group will show stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretches appear just above 3000 cm⁻¹. The C-O-C ether linkage is characterized by a strong stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C ring stretching vibrations are observed in the 1500-1600 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule. The benzene ring is a chromophore, and the presence of the two amino groups and the alkoxy group, which are powerful auxochromes, significantly influences the absorption spectrum. These substituents cause a bathochromic (red) shift of the π–π* transitions of the benzene ring. nih.gov Typically, two main absorption bands are expected, corresponding to the π–π* transitions of the aromatic system. nih.gov The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity and the specific nature of any further derivatization.

Table 3: Characteristic IR and UV-Vis Spectroscopic Data

Spectroscopy Type Feature Typical Range
IR N-H Stretching (amine) 3300 - 3500 cm⁻¹
IR C-H Stretching (aromatic) 3000 - 3100 cm⁻¹
IR C-H Stretching (aliphatic) 2850 - 3000 cm⁻¹
IR C=C Stretching (aromatic) 1500 - 1600 cm⁻¹
IR C-O Stretching (ether) 1050 - 1250 cm⁻¹
UV-Vis π–π* Transition 230 - 250 nm

Single Crystal X-ray Diffraction for Precise Solid-State Conformation and Packing Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. mdpi.comresearchgate.net

Table 4: Illustrative Crystallographic Parameters for Aromatic Diamine Derivatives

Parameter Example Data
Crystal System Monoclinic or Triclinic mdpi.comresearchgate.net
Space Group P2₁/c or P-1 mdpi.comresearchgate.net
a (Å) 5 - 15
b (Å) 8 - 20
c (Å) 10 - 30
β (°) 90 - 115

Note: Data are illustrative and based on reported structures of similar compounds. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Modelling of 4 2 Methylpropoxy Benzene 1,2 Diamine

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum-chemical method used to study the electronic structure of molecules. researchgate.netresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 4-(2-Methylpropoxy)benzene-1,2-diamine. DFT calculations can elucidate various electronic properties, including molecular orbital energies and electron density distribution, which are fundamental to understanding the molecule's stability and reactivity.

Before molecular properties can be accurately calculated, it is essential to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. Geometry optimization is a computational process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. chemrxiv.org

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates potential results from a conformational analysis, showing the relative stability of different spatial arrangements of the 2-methylpropoxy group.

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kJ/mol) Population (%) at 298 K
A (Global Minimum) 180° (anti-periplanar) 0.00 75.3
B (Local Minimum) 60° (gauche) 3.50 18.1

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.orglibretexts.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity or basicity. For an aromatic diamine, the HOMO is expected to have significant electron density on the amino groups and the aromatic ring.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level relates to the molecule's electrophilicity.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The electron-donating nature of the amino and 2-methylpropoxy groups is expected to raise the energy of the HOMO, enhancing the molecule's nucleophilic character, particularly at the ortho and para positions relative to these groups.

Table 2: Calculated Frontier Molecular Orbital Properties for an Aromatic Diamine This table provides an example of FMO data that could be generated for this compound using DFT, offering insights into its electronic behavior and reactivity.

Molecular Orbital Energy (eV) Description
HOMO -5.25 Associated with electron-donating ability (nucleophilicity). High density on the benzene (B151609) ring and nitrogen atoms.
LUMO -0.89 Associated with electron-accepting ability (electrophilicity).

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier.

For this compound, a characteristic reaction is the condensation with dicarbonyl compounds to form heterocyclic systems like benzimidazoles or quinoxalines. Theoretical modeling can be used to:

Predict Reaction Pathways: Compare different possible mechanisms, such as stepwise versus concerted pathways.

Calculate Activation Energies: Determine the energy barriers for each step, which allows for the prediction of reaction rates and the identification of the rate-determining step.

Analyze Transition State Geometries: Understand the specific atomic arrangement at the peak of the energy barrier, providing insight into the factors that control the reaction's feasibility and stereochemistry.

By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for all species along the reaction coordinate, a detailed energy profile can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their measured reactivity. universiteitleiden.nl This method is widely used in medicinal chemistry and materials science to predict the properties of new compounds without the need for synthesis and testing.

A QSRR study on aromatic diamines, including this compound, would involve several steps:

Dataset Assembly: A series of structurally related aromatic diamines with experimentally measured reactivity data (e.g., pKa values, reaction rate constants) is compiled. mdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or molecular descriptors, is calculated using computational methods. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Parameters that describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model is rigorously tested to ensure its reliability.

Such a model could be used to predict the reactivity of this compound based on its calculated descriptors. The basicity of the amino groups, which is a key factor in many of its reactions, is influenced by the electronic effects of the substituents on the aromatic ring. mdpi.comncert.nic.in Electron-donating groups like the 2-methylpropoxy group are expected to increase the basicity compared to unsubstituted benzene-1,2-diamine.

Table 3: Example of a QSRR Dataset for Aromatic Diamines This hypothetical table illustrates the types of data used in a QSRR study to build a predictive model for reactivity (pKa).

Compound Substituent (R) HOMO Energy (eV) Charge on N1 pKa (Experimental)
Benzene-1,2-diamine -H -5.15 -0.350 4.58
4-Methylbenzene-1,2-diamine -CH₃ -5.08 -0.355 4.98
4-Methoxybenzene-1,2-diamine -OCH₃ -5.01 -0.361 5.29
This compound -OCH₂(CH₃)₂ -5.03 -0.359 (Predicted)

Future Research Horizons and Unexplored Avenues for 4 2 Methylpropoxy Benzene 1,2 Diamine

Development of Bio-Inspired Chemical Synthesis Methodologies

The synthesis of complex molecules is increasingly drawing inspiration from biological systems, which have perfected the art of efficient and selective chemical transformations over millennia. For 4-(2-Methylpropoxy)benzene-1,2-diamine, future research could focus on developing bio-inspired synthetic routes that are not only more efficient but also environmentally benign.

One promising avenue is the use of enzymatic catalysis. Enzymes, such as laccases and peroxidases, could be employed for the selective oxidation of precursor molecules, leading to the formation of the diamine functionality under mild conditions. This approach would circumvent the need for harsh reagents and high temperatures often associated with traditional chemical synthesis. Furthermore, genetically engineered microorganisms could be developed to produce precursors to this compound, thereby creating a fully biocatalytic pathway.

Another bio-inspired approach could involve the use of self-assembly and templating techniques. Drawing parallels with the formation of intricate biological structures like seashells and diatoms, researchers could explore the use of biomolecular templates, such as DNA or peptides, to guide the synthesis and crystallization of this compound derivatives. This could lead to the formation of novel supramolecular structures with unique photophysical or electronic properties.

The table below outlines potential bio-inspired synthesis strategies for this compound.

Synthesis StrategyBiocatalyst/TemplatePotential Advantages
Enzymatic AminationTransaminasesHigh selectivity, mild reaction conditions, reduced waste
Microbial FermentationEngineered E. coli or yeastUse of renewable feedstocks, sustainable production
Peptide-Templated SynthesisSelf-assembling peptidesControl over crystal morphology and polymorph selection

Investigation of Sustainable Chemistry Applications

The principles of green and sustainable chemistry are paramount in modern chemical research. This compound possesses structural features that make it an attractive candidate for the development of sustainable materials and processes.

A significant area of future research lies in the development of bio-based polymers. The diamine functionality of this compound makes it an ideal monomer for the synthesis of polyamides, polyimides, and polyureas. By reacting it with bio-derived dicarboxylic acids or diisocyanates, it is possible to create polymers with a significant renewable carbon content. These bio-based polymers could find applications as engineering plastics, fibers, and coatings with a reduced environmental footprint.

Furthermore, the antioxidant properties inherent in many aromatic amines suggest that this compound and its derivatives could be investigated as sustainable additives for materials. For instance, they could be used as stabilizers for bioplastics, preventing their degradation upon exposure to heat and light, thereby extending their service life. Research in this area would involve assessing the antioxidant efficacy of the compound and its compatibility with various polymer matrices.

The potential applications of this compound in sustainable chemistry are summarized in the following table.

Application AreaPotential Role of this compoundSustainability Benefit
Bio-based PolymersMonomer for polyamides and polyimidesReduced reliance on fossil fuels, biodegradable materials
Green CatalysisLigand for transition metal catalystsHigh efficiency in green solvents, catalyst recyclability
Renewable MaterialsCuring agent for bio-epoxy resinsDevelopment of fully bio-based composite materials

Interdisciplinary Research Integrating with Emerging Technologies

The convergence of chemistry with other scientific and technological fields is unlocking new frontiers. This compound is well-positioned to be at the heart of such interdisciplinary research, particularly in the realms of nanotechnology and electronics.

In the field of nanotechnology, derivatives of this compound could be used to functionalize nanoparticles, such as gold or quantum dots. The amino groups can serve as anchor points for attaching the molecule to the nanoparticle surface, while the isobutoxy group can be used to tune the solubility and compatibility of the functionalized nanoparticles in different media. These hybrid nanomaterials could have applications in areas such as targeted drug delivery, advanced imaging, and catalysis.

The electroactive nature of aromatic diamines also suggests that this compound could be a building block for novel organic electronic materials. By incorporating this molecule into conjugated polymers or molecular wires, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Research in this domain would focus on synthesizing and characterizing the electronic and photophysical properties of these new materials.

The table below highlights potential interdisciplinary research avenues for this compound.

Emerging TechnologyPotential Integration with this compoundProspective Application
NanotechnologySurface functionalization of nanoparticlesBiosensors, targeted drug delivery
Organic ElectronicsComponent of conductive polymersFlexible displays, printable solar cells
3D PrintingAdditive for photopolymer resinsHigh-performance 3D printed objects with tailored properties

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.